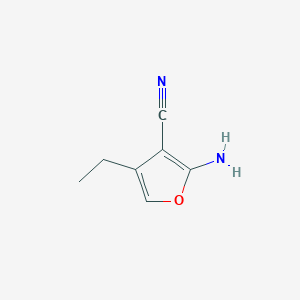

2-Amino-4-ethylfuran-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

2-amino-4-ethylfuran-3-carbonitrile |

InChI |

InChI=1S/C7H8N2O/c1-2-5-4-10-7(9)6(5)3-8/h4H,2,9H2,1H3 |

InChI Key |

RYYCYHVAASCEKV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=COC(=C1C#N)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Amino 4 Ethylfuran 3 Carbonitrile

Reaction Pathways of the Furan (B31954) Ring in 2-Amino-4-ethylfuran-3-carbonitrile (B6146701)

The furan ring in this compound is an electron-rich π-system, making it susceptible to electrophilic attack. The position of substitution is directed by the existing substituents.

Electrophilic and Nucleophilic Aromatic Substitution on the Furan Core

Furan is a π-rich heterocycle with a resonance energy of approximately 18 kcal/mol, which renders it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic substitution on the furan ring typically occurs preferentially at the C2 and C5 positions, as the cationic intermediate formed by attack at these positions is more stabilized by resonance, with three contributing structures, compared to the two resonance structures for attack at C3 or C4. chemicalbook.comquora.com

In this compound, the C2 position is occupied by an amino group, and the C4 position by an ethyl group. The C5 position is therefore the most likely site for electrophilic attack. The amino group at C2 is a strong activating group and a C5-director, further enhancing the nucleophilicity of the C5 position. The nitrile group at C3 is an electron-withdrawing group and would deactivate the ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions.

While specific studies on the electrophilic substitution of this compound are not widely reported, the expected reactivity would follow these general principles. Common electrophilic substitution reactions on furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the high reactivity of the furan ring and the presence of the activating amino group can lead to polymerization or ring-opening under harsh acidic conditions often employed in these reactions.

Nucleophilic aromatic substitution on the furan ring is generally difficult unless activated by strong electron-withdrawing groups. In the case of this compound, the nitrile group at C3 could potentially facilitate nucleophilic attack at C2 or C4, but this is generally less common than electrophilic substitution.

Ring-Opening and Rearrangement Reactions

The furan nucleus, particularly when activated by electron-donating groups like an amino group, can be susceptible to ring-opening reactions under acidic or oxidative conditions. For instance, treatment of some furan derivatives with strong acids can lead to the formation of 1,4-dicarbonyl compounds.

Rearrangement reactions of the furan ring itself are less common but can be induced under specific thermal or photochemical conditions. More prevalent are rearrangements involving the substituents, which can lead to the formation of different heterocyclic systems.

Transformations Involving the Amino Group at the 2-Position of this compound

The amino group at the 2-position is a key site for functionalization and further synthetic elaboration.

Amine Functionalization and Derivatization Reactions

The primary amino group of this compound can undergo a variety of standard amine functionalization reactions. These reactions are crucial for introducing diverse structural motifs and modulating the chemical properties of the molecule. nih.gov

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for protecting the amino group or for introducing specific acyl moieties.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, leading to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents at the 2-position, such as halogens, cyano, or hydroxyl groups.

| Reaction | Reagents | Product Type | General Notes |

| Acylation | Acyl chloride, Base | N-(4-ethyl-3-cyano-2-furyl)amide | Generally high yielding. |

| Alkylation | Alkyl halide, Base | 2-(Alkylamino)-4-ethylfuran-3-carbonitrile | Can lead to over-alkylation. |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | 2-(Alkylamino)-4-ethylfuran-3-carbonitrile | More controlled alkylation. |

| Sulfonylation | Sulfonyl chloride, Base | N-(4-ethyl-3-cyano-2-furyl)sulfonamide | Forms stable sulfonamides. |

| Diazotization | NaNO2, HCl (aq) | 2-Diazo-4-ethylfuran-3-carbonitrile salt | Unstable intermediate, used in situ. |

Cyclocondensation Reactions of the Amino Moiety

The 2-amino-3-carbonitrile motif is a well-established precursor for the synthesis of various fused heterocyclic systems. The amino group and the adjacent nitrile group can participate in cyclocondensation reactions with a variety of reagents to construct new rings.

For example, reaction with formamide (B127407) or formic acid can lead to the formation of a fused pyrimidine (B1678525) ring, yielding a furopyrimidine derivative. Similarly, condensation with α,β-unsaturated ketones or esters can lead to the formation of fused pyridine (B92270) or pyridinone rings. These types of reactions are of significant interest in the synthesis of compounds with potential biological activity.

Chemical Conversions of the Nitrile Group at the 3-Position of this compound

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. wikipedia.orglibretexts.org The reaction typically proceeds via the formation of an amide intermediate. libretexts.org Careful control of reaction conditions, such as temperature and concentration of water, can sometimes allow for the isolation of the amide. wikipedia.org

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4). wikipedia.orglibretexts.orglibretexts.org The use of milder reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. libretexts.orgyoutube.com Catalytic hydrogenation over metal catalysts can also be employed for the reduction to the primary amine. wikipedia.org

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the electrophilic carbon of the nitrile to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orglibretexts.org This reaction provides a valuable method for the formation of carbon-carbon bonds.

| Reaction | Reagents | Product Type | General Notes |

| Hydrolysis (acidic) | H3O+, heat | 2-Amino-4-ethylfuran-3-carboxylic acid | Proceeds through an amide intermediate. wikipedia.orglibretexts.org |

| Hydrolysis (basic) | OH-, H2O, heat | 2-Amino-4-ethylfuran-3-carboxylate salt | wikipedia.orglibretexts.org |

| Reduction to Amine | 1. LiAlH4, 2. H2O | (2-Amino-4-ethylfuran-3-yl)methanamine | Powerful reducing agent. wikipedia.orglibretexts.orglibretexts.org |

| Reduction to Aldehyde | 1. DIBAL-H, -78 °C, 2. H2O | 2-Amino-4-ethylfuran-3-carbaldehyde | Requires low temperature to avoid over-reduction. libretexts.orgyoutube.com |

| Addition of Grignard Reagent | 1. R-MgBr, 2. H3O+ | (2-Amino-4-ethylfuran-3-yl)(R)methanone | Forms a ketone. libretexts.orglibretexts.org |

Hydrolysis and Reduction Pathways

The reactivity of the nitrile group in this compound is a focal point for synthetic transformations, allowing for its conversion into other valuable functional groups such as amides and amines.

Hydrolysis: The hydrolysis of nitriles is a fundamental reaction that can proceed under either acidic or basic conditions to yield carboxylic acids or their corresponding salts. researchgate.net For this compound, this transformation would lead to the formation of 2-amino-4-ethylfuran-3-carboxamide as an intermediate, which can then be further hydrolyzed to 2-amino-4-ethylfuran-3-carboxylic acid. The presence of the amino group at the adjacent position may influence the reaction rate and mechanism.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of water.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the nitrile carbon. The resulting intermediate is then protonated by the solvent.

Reduction: The nitrile group can be reduced to a primary amine, providing a pathway to 2-aminomethyl-4-ethylfuran-2-amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The choice of reducing agent is crucial to avoid the reduction of other functional groups within the molecule. The amino group already present on the furan ring could potentially interfere with or direct the reduction process.

| Transformation | Reagents and Conditions | Expected Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Amino-4-ethylfuran-3-carboxylic acid |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 2-(Aminomethyl)-4-ethylfuran-3-amine |

Table 1: Plausible Hydrolysis and Reduction Pathways of this compound.

Cycloaddition Reactions Involving the Cyano Group

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile, leading to the formation of new heterocyclic rings.

Diels-Alder Type Reactions: While the cyano group is generally a poor dienophile, its reactivity can be enhanced by the electronic nature of the furan ring and the amino substituent. Intramolecular Diels-Alder reactions of substrates containing a cyano group have been reported to form pyridine derivatives. nih.govmit.edu In the context of this compound, it could potentially react with dienes to form fused heterocyclic systems. However, the participation of unactivated nitriles in such cycloadditions is rare. nih.govmit.edu

[3+2] Cycloadditions: The nitrile group can also react with 1,3-dipoles, such as azides and nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like tetrazoles and oxadiazoles, respectively. For instance, the reaction of nitriles with sodium azide (B81097) is a well-established method for the synthesis of tetrazoles. Computational studies on the reaction of benzonitrile (B105546) N-oxide with β-phosphorylated nitroethenes containing a cyano group have shown the feasibility of such cycloadditions. mdpi.com

| Cycloaddition Type | Reactant | Potential Product Class |

| [4+2] Cycloaddition | Conjugated Diene | Fused Pyridine Derivatives |

| [3+2] Cycloaddition | Azide (e.g., NaN₃) | Tetrazole Derivatives |

| [3+2] Cycloaddition | Nitrone | Oxadiazoline Derivatives |

Table 2: Potential Cycloaddition Reactions Involving the Cyano Group.

Reactivity of the Ethyl Group at the 4-Position of this compound

The ethyl group at the 4-position of the furan ring is generally less reactive than the other functional groups in the molecule. However, under specific conditions, it can undergo functionalization.

Alkyl Chain Functionalization and Modifications

Direct functionalization of the ethyl group, such as through free-radical halogenation, is possible but may lack selectivity due to the presence of other reactive sites in the molecule. A more controlled approach would involve the synthesis of analogs with pre-functionalized alkyl chains.

Alternatively, metal-catalyzed cross-coupling reactions could potentially be employed to modify the furan ring at a different position, assuming a suitable leaving group is present. However, direct C-H activation of the ethyl group for further modification would require specific and likely complex catalytic systems.

Computational Mechanistic Studies on the Formation and Reactivity of this compound Analogs

While computational studies specifically targeting this compound are not widely documented, density functional theory (DFT) calculations have been employed to investigate the formation and reactivity of analogous heterocyclic systems, providing valuable mechanistic insights.

For instance, DFT studies on the formation of 2-amino-4,5-dihydrothiophene-3-carbonitriles, which are structural analogs, have elucidated the reaction mechanism, including the activation energies of different pathways. nih.gov These studies have examined the role of various catalysts and reaction conditions on the yield and selectivity of the products. nih.gov

Furthermore, computational investigations into the reactivity of nitriles with nucleophiles, such as cysteine, have been conducted to predict their electrophilicity and potential as covalent binders to biological targets. nih.gov These studies correlate calculated activation energies with experimental kinetic data, offering a predictive tool for nitrile reactivity. nih.gov Such computational approaches could be applied to this compound to predict its reactivity towards various nucleophiles and to understand the electronic influence of the furan ring and its substituents on the cyano and amino groups.

Theoretical and Computational Chemistry of 2 Amino 4 Ethylfuran 3 Carbonitrile

Quantum Chemical Studies on the Electronic Structure and Stability

Density Functional Theory (DFT) Analyses of 2-Amino-4-ethylfuran-3-carbonitrile (B6146701)

No specific peer-reviewed studies detailing the DFT analysis of this compound were found. Such an analysis would typically involve geometry optimization to determine the most stable conformation and calculation of electronic properties like total energy, bond lengths, and bond angles. While DFT methods like B3LYP are commonly used for these purposes, the results for this particular molecule have not been published. scirp.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Parameters

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound is not available. This analysis is fundamental for understanding a molecule's kinetic stability and reactivity patterns. researchgate.net Global reactivity descriptors (e.g., chemical potential, hardness, and electrophilicity index) derived from FMO energies have not been calculated or reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Predictions

A Molecular Electrostatic Potential (MEP) map for this compound, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack, has not been published.

Spectroscopic Property Simulations and Correlations

Vibrational Spectroscopy (IR, Raman) Calculations

There are no available computational studies that report the calculated infrared (IR) and Raman vibrational frequencies for this compound. These calculations are essential for assigning the vibrational modes observed in experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Predicted ¹H and ¹³C NMR chemical shifts for this compound, typically calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method at the DFT level, are not found in the literature. researchgate.netresearchgate.net These predictions are invaluable for the definitive assignment of experimental NMR signals.

Electronic Absorption and Emission Spectra (UV-Vis, TD-DFT)

The electronic absorption properties of 2-amino-4-methylfuran-3-carbonitrile (B1278807) can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a powerful quantum chemical method for calculating excited state properties. These calculations help in assigning the electronic transitions observed in experimental UV-Vis spectra.

The primary electronic transitions in molecules like 2-amino-4-methylfuran-3-carbonitrile are typically of the π → π* and n → π* type. The furan (B31954) ring, amino group, and nitrile group all contain π systems and non-bonding (n) electrons, leading to a complex but predictable electronic spectrum. The amino group acts as an electron-donating group (auxochrome) and the nitrile group as an electron-withdrawing group, which together create a "push-pull" system that can lower the energy of the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition, often resulting in absorption in the UV region.

While specific TD-DFT data for this exact molecule is scarce in dedicated studies, analysis of similar 2-aminofuran derivatives suggests that the main absorption band corresponds to the HOMO→LUMO transition. This transition involves the delocalization of electron density from the amino group and the furan ring towards the electron-withdrawing nitrile group.

Table 1: Predicted Electronic Transitions for a Model 2-Amino-4-methylfuran-3-carbonitrile System (Note: This data is illustrative, based on typical results for similar compounds, as specific literature values are unavailable.)

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~290-320 | > 0.1 | HOMO → LUMO (π → π) |

| S0 → S2 | ~240-260 | < 0.1 | HOMO-1 → LUMO (n → π) |

Emission spectra (fluorescence) would correspond to the relaxation from the first excited state (S1) back to the ground state (S0). The energy of the emitted light is typically lower (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The efficiency of emission would depend on the competition between radiative (fluorescence) and non-radiative decay pathways.

Conformational Analysis and Potential Energy Surfaces of 2-Amino-4-methylfuran-3-carbonitrile

The conformational landscape of 2-amino-4-methylfuran-3-carbonitrile is determined by the rotation around single bonds, primarily the C-N bond of the amino group and the C-C bond connecting the methyl group to the furan ring.

The rotation of the amino group is of particular interest as it can influence the degree of conjugation with the furan ring and the potential for intramolecular hydrogen bonding. Computational studies on similar aminonitriles reveal that the potential energy surface for the rotation of the -NH2 group typically shows two minima corresponding to planar or near-planar conformations, which maximize π-conjugation. A higher energy barrier would correspond to a conformation where the amino group is perpendicular to the furan ring, disrupting this conjugation.

Similarly, the rotation of the methyl group at the C4 position has a relatively low energy barrier, often described by a three-fold potential energy surface, with staggered conformations being the most stable.

Table 2: Illustrative Rotational Energy Barriers for 2-Amino-4-methylfuran-3-carbonitrile (Note: This data is representative and not from a specific study on this molecule.)

| Rotational Bond | Conformation | Relative Energy (kcal/mol) |

| C2-NH2 | Planar (Minimum) | 0.0 |

| C2-NH2 | Perpendicular (Transition State) | ~4-6 |

| C4-CH3 | Staggered (Minimum) | 0.0 |

| C4-CH3 | Eclipsed (Transition State) | ~2-3 |

Solvent Effects on the Electronic and Spectroscopic Properties of 2-Amino-4-methylfuran-3-carbonitrile

The polarity of the solvent can significantly influence the electronic and spectroscopic properties of 2-amino-4-methylfuran-3-carbonitrile. This phenomenon, known as solvatochromism, can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

In this molecule, the ground state possesses a significant dipole moment due to the electron-donating amino group and the electron-withdrawing nitrile group. The excited state, resulting from the π → π* transition, is generally more polar than the ground state because the charge transfer character is enhanced upon excitation.

Consequently, polar solvents are expected to stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the absorption maximum (λmax) as solvent polarity increases.

Table 3: Predicted Solvatochromic Shifts in the Main Absorption Band of 2-Amino-4-methylfuran-3-carbonitrile (Illustrative)

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Shift from Gas Phase (nm) |

| Gas Phase | 1 | ~295 | 0 |

| n-Hexane | 1.88 | ~300 | +5 |

| Dichloromethane | 8.93 | ~308 | +13 |

| Acetonitrile | 37.5 | ~312 | +17 |

| Water | 80.1 | ~315 | +20 |

In protic solvents like water or ethanol, specific solute-solvent interactions, such as hydrogen bonding with the amino and nitrile groups, can lead to further shifts that may deviate from the general trend observed with non-protic solvents.

Applications of 2 Amino 4 Ethylfuran 3 Carbonitrile As a Molecular Scaffold

Utilization in the Construction of Complex Heterocyclic Systems

The reactivity of the amino and cyano groups on the furan (B31954) core of 2-amino-4-ethylfuran-3-carbonitrile (B6146701) makes it an excellent starting material for the synthesis of various fused and substituted heterocyclic compounds.

The general class of 2-aminofuran-3-carbonitriles, to which this compound belongs, are important precursors for synthesizing pyridine (B92270) and pyrimidine (B1678525) derivatives. nih.govmdpi.com These nitrogen-containing heterocycles are of significant interest due to their presence in many biologically active compounds and pharmaceuticals. growingscience.com The synthesis of pyrimidine derivatives can be achieved through the reaction of 2-aminofuran-3-carbonitriles with various reagents. For instance, the reaction with amidines or guanidine (B92328) can lead to the formation of aminopyrimidine-fused systems. The general synthetic strategies often involve the condensation of the 2-amino-3-cyanofuran scaffold with suitable building blocks to construct the pyrimidine ring. growingscience.comresearchgate.net

For example, a common method involves the reaction of a 2-aminonitrile compound with a 1,3-dicarbonyl compound or its equivalent. Specifically, the reaction of this compound with an appropriate dicarbonyl compound in the presence of a catalyst could yield a substituted pyridine. Similarly, reaction with reagents like formamide (B127407), urea, or thiourea (B124793) can be employed to construct the pyrimidine ring, leading to furan-fused pyrimidines. The specific reaction conditions and the nature of the reactants determine the final structure of the resulting heterocyclic system.

While direct examples specifically involving this compound in the literature are limited, the established reactivity of the 2-aminofuran-3-carbonitrile (B147697) scaffold provides a strong basis for its application in the synthesis of a variety of pyridine and pyrimidine derivatives. nih.govresearchgate.net

The this compound core is a valuable starting point for the synthesis of various fused heterocyclic systems. The presence of the amino and cyano groups in a 1,2-relationship on the furan ring allows for cyclization reactions to form a new ring fused to the furan core. For instance, reaction with isothiocyanates can lead to the formation of thieno[2,3-d]pyrimidine (B153573) derivatives. The initial step would involve the reaction of the amino group with the isothiocyanate, followed by an intramolecular cyclization involving the nitrile group.

Another important class of fused systems that can be derived from this scaffold are furo[2,3-b]pyridines. These can be synthesized through cyclocondensation reactions with appropriate dicarbonyl compounds or their synthetic equivalents. The specific synthetic route and the resulting substitution pattern on the fused ring system can be controlled by the choice of reactants and reaction conditions.

While specific examples detailing the synthesis of fused ring systems directly from this compound are not extensively documented in readily available literature, the known reactivity of the 2-aminofuran-3-carbonitrile moiety strongly suggests its potential in this area. evitachem.com The ethyl group at the 4-position of the furan ring would be retained in the final fused structure, potentially influencing its physical and biological properties.

Role in the Design of Novel π-Electron Molecular Scaffolds

The furan ring, being an aromatic heterocycle, can participate in π-conjugated systems. The incorporation of this compound into larger molecular structures can lead to the development of novel π-electron molecular scaffolds with interesting electronic and optical properties.

The integration of furan-containing units into conjugated polymers and small molecules has been explored for the development of organic functional materials. researchgate.net Furan is considered an alternative to the more commonly used thiophene (B33073) ring in these materials. researchgate.net The oxygen atom in the furan ring has a higher electronegativity and a smaller covalent radius compared to the sulfur atom in thiophene, which can lead to improved charge carrier transport and modified optical properties. researchgate.net

The this compound scaffold can be functionalized and polymerized to create furan-containing conjugated polymers. The amino and cyano groups offer handles for further chemical modifications, allowing for the fine-tuning of the electronic properties of the resulting materials. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethyl group on the furan ring can enhance the solubility of these materials in organic solvents, which is a crucial factor for their processability.

The amino and cyano groups on the furan ring of this compound can be used to extend the conjugation of the system. For example, the amino group can be converted into an imine or an amide, and the cyano group can participate in various cycloaddition reactions. These modifications allow for the creation of a wide range of furan-containing conjugated systems with tailored properties.

Precursor in the Synthesis of Diverse Organic Architectures

Beyond its use in constructing specific heterocyclic systems and π-conjugated materials, this compound serves as a versatile precursor for a wide array of organic architectures. ijabbr.com The combination of the furan ring and the reactive functional groups allows for a multitude of chemical transformations.

The amino group can undergo various reactions such as acylation, alkylation, and diazotization, leading to a diverse range of derivatives. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. These transformations open up pathways to a wide variety of functionalized furan derivatives.

Building Blocks for Libraries of Molecules

No studies were found that describe the use of this compound as a foundational structure for the generation of molecular libraries. Such research would typically involve the systematic derivatization of the core molecule to produce a diverse collection of related compounds for screening in drug discovery or materials science.

Synthetic Utility in Multi-Step Organic Transformations

There is no available information detailing the role of this compound as a key intermediate in complex, multi-step synthetic pathways. Research in this area would highlight specific reactions and transformations where this compound serves as a crucial precursor to more complex molecular architectures.

Future Research Directions and Unexplored Avenues for 2 Amino 4 Ethylfuran 3 Carbonitrile

Development of Novel and Sustainable Synthetic Routes

The efficient and sustainable synthesis of 2-Amino-4-ethylfuran-3-carbonitrile (B6146701) is the gateway to its extensive investigation. While general methods for the synthesis of 2-amino-3-cyanofurans exist, dedicated efforts are needed to develop optimized and environmentally benign routes to this specific ethyl-substituted derivative.

Future research should focus on:

Catalyst-Free and Green Synthesis: Exploring one-pot, multi-component reactions under catalyst-free conditions, potentially using green solvents like water or ethanol, could provide an economical and eco-friendly approach. ciac.jl.cn The condensation of an appropriate β-keto nitrile with an activated methylene (B1212753) compound in the presence of a mild base is a promising starting point.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of related heterocyclic compounds, often leading to higher yields in shorter reaction times and under solvent-free conditions. semanticscholar.orgumich.edu Investigating microwave-assisted protocols for the synthesis of this compound could significantly improve efficiency.

Flow Chemistry for Scalability: For potential industrial applications, developing a continuous flow synthesis process would offer advantages in terms of safety, scalability, and product consistency. This would involve the design of a flow reactor where the reactants are continuously mixed and reacted to produce the target compound.

Exploration of Novel Starting Materials: Investigating alternative starting materials and synthetic disconnections could lead to more convergent and efficient routes. For instance, the use of carbenoid-mediated [3+2] cycloaddition reactions has shown promise in the synthesis of 2-aminofurans and could be adapted for this specific target. rsc.org

| Synthetic Approach | Potential Advantages | Key Parameters to Investigate |

| Catalyst-Free MCR | Environmentally friendly, cost-effective, simple procedure. | Solvent system, reaction temperature, stoichiometry of reactants. |

| Microwave-Assisted | Rapid reaction times, higher yields, solvent-free conditions. | Microwave power, irradiation time, catalyst (if any). |

| Flow Chemistry | Scalable, improved safety, consistent product quality. | Reactor design, flow rate, temperature, residence time. |

| Carbenoid Cycloaddition | Access to diverse substitution patterns, mild reaction conditions. | Choice of carbenoid precursor, catalyst, and enamine partner. |

Advanced Mechanistic Insights via High-Level Computational Methods

A thorough understanding of the electronic structure and reactivity of this compound is crucial for predicting its behavior and designing new applications. High-level computational methods can provide invaluable insights that are often difficult to obtain through experimental means alone.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to elucidate the geometric and electronic properties of the molecule, including bond lengths, bond angles, Mulliken charges, and frontier molecular orbital (HOMO-LUMO) energies. This information can help in understanding the molecule's reactivity and potential interaction sites.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of potential synthetic routes and derivatization reactions. nih.gov This can aid in optimizing reaction conditions and predicting the formation of byproducts. For example, understanding the protonation and reactivity of the furan (B31954) ring and its substituents is key. researchgate.net

Prediction of Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization of this compound and its derivatives, providing a valuable comparison for experimental data.

Molecular Docking Studies: If potential biological targets are identified, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with these targets, guiding the design of more potent analogs.

Integration into Advanced Materials Science

The unique combination of a furan ring, an amino group, and a nitrile group suggests that this compound could serve as a valuable building block for advanced materials.

Avenues for exploration in materials science include:

Organic Light-Emitting Diodes (OLEDs): The aminonitrile-substituted furan core could be a part of a larger conjugated system with potential applications as an emissive or charge-transporting material in OLEDs. The ethyl group can enhance solubility and influence molecular packing.

Fluorescent Probes and Sensors: The inherent fluorescence of similar heterocyclic systems can be exploited. nih.gov Derivatization of the amino group could lead to the development of "turn-on" or "turn-off" fluorescent probes for the detection of specific analytes, such as metal ions or biologically relevant molecules.

Polymer Chemistry: The amino group offers a handle for polymerization. Incorporating the this compound moiety into polymer backbones could lead to materials with novel thermal, optical, or electronic properties.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms have been shown to be effective corrosion inhibitors. While this compound contains oxygen instead of sulfur, the presence of the heteroatom and the amino group could still impart corrosion-inhibiting properties, an area worthy of investigation.

Exploration of New Reactivity Modes and Derivatization Pathways

The functional groups present in this compound offer a rich platform for a wide range of chemical transformations, leading to the synthesis of novel and potentially useful derivatives.

Future research should focus on:

Reactions of the Amino Group: The amino group can be acylated, alkylated, or used in the construction of larger heterocyclic systems. For example, reaction with diketones or other bifunctional electrophiles could lead to the formation of fused ring systems with interesting pharmacological or material properties.

Transformations of the Nitrile Group: The nitrile group can be hydrolyzed to an amide or a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles.

Electrophilic Substitution on the Furan Ring: The electron-rich furan ring is susceptible to electrophilic attack. Investigating reactions such as nitration, halogenation, and Friedel-Crafts acylation could provide a range of functionalized derivatives for further studies. The directing effects of the existing substituents would be a key aspect to study.

Ring Transformation Reactions: 2-Aminofurans are known to undergo ring-opening and ring-transformation reactions under certain conditions, which can be a powerful tool for the synthesis of different classes of compounds. researchgate.net Exploring these reactions for this compound could lead to unexpected and valuable chemical entities.

| Functional Group | Potential Reactions | Resulting Compounds |

| Amino Group | Acylation, Alkylation, Cyclocondensation | Amides, Secondary/Tertiary Amines, Fused Heterocycles |

| Nitrile Group | Hydrolysis, Reduction, Cycloaddition | Carboxylic Acids, Amides, Amines, Tetrazoles |

| Furan Ring | Electrophilic Substitution | Halogenated, Nitrated, Acylated Derivatives |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-amino-4-ethylfuran-3-carbonitrile and its derivatives?

Methodological Answer: A common approach involves multicomponent reactions using α-cyanocinnamonitrile derivatives as precursors. For example, heating α-cyano-p-substituted cinnamonitrile with a substituted alcohol (e.g., 4-methoxy-1-naphthol) in ethanol, catalyzed by piperidine, yields fused chromene-carbonitrile derivatives . Reaction optimization includes monitoring precipitation under reflux and recrystallization from ethanol for purity. Variations in substituents (e.g., ethyl, fluorophenyl) require adjustments in stoichiometry and reaction time (typically 60–90 minutes) .

Q. How can single-crystal X-ray diffraction (SC-XRD) be applied to confirm the structure of this compound?

Methodological Answer: Crystallize the compound in a suitable solvent (e.g., ethanol or toluene/ethanol mixtures). Collect diffraction data using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) . Use the SHELX suite (SHELXL-2018/3) for structure refinement . For hydrogen atom placement, apply a riding model for non-amino H atoms (C–H = 0.93–0.98 Å) and refine amino H atoms freely from difference Fourier maps . Validate geometric parameters (e.g., bond angles, torsion angles) against Cremer-Pople ring puckering coordinates for furan rings .

Advanced Research Questions

Q. How can researchers resolve data contradictions in crystallographic refinement of this compound derivatives?

Methodological Answer: Contradictions may arise from disordered solvent molecules or hydrogen bonding ambiguities. Use the SQUEEZE algorithm (PLATON) to model disordered regions . For high thermal motion or twinning, employ SHELXL’s TWIN/BASF commands . Cross-validate refinement with independent software (e.g., Olex2 or WinGX) to ensure consistency in R-factor convergence (target wR² < 0.15) .

Q. What computational strategies are effective for analyzing the electronic and conformational properties of this compound?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and compute electrostatic potential surfaces. Compare calculated puckering parameters (e.g., Cremer-Pople Q, θ, φ) with SC-XRD data to assess ring non-planarity . Use Gaussian09 or ORCA for vibrational frequency analysis (IR/NMR) and correlate with experimental spectra to validate tautomeric forms .

Q. How can researchers address discrepancies between experimental and theoretical NMR chemical shifts in this compound analogs?

Methodological Answer: Discrepancies often arise from solvent effects or dynamic proton exchange. Simulate shifts using the gauge-including atomic orbital (GIAO) method in polarizable continuum models (e.g., PCM for DMSO-d6). For amino protons, apply explicit solvent clustering (e.g., 3–5 H₂O molecules) to account for hydrogen bonding . Validate with 2D NMR (COSY, HSQC) to resolve coupling patterns and confirm assignment accuracy .

Methodological Tools & Validation

Q. Which software suites are recommended for crystallographic data processing and visualization?

Q. How should researchers handle non-covalent interactions (e.g., hydrogen bonding) in structural reports?

Analyze intermolecular contacts using PLATON’s "Analyze Geometry" tool. Report H-bond distances (D–H⋯A) and angles (e.g., N–H⋯O/N interactions with d(D⋯A) ≈ 2.8–3.2 Å, angles > 150°) . For π-π stacking, calculate centroid distances (3.5–4.0 Å) and dihedral angles (< 10°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.